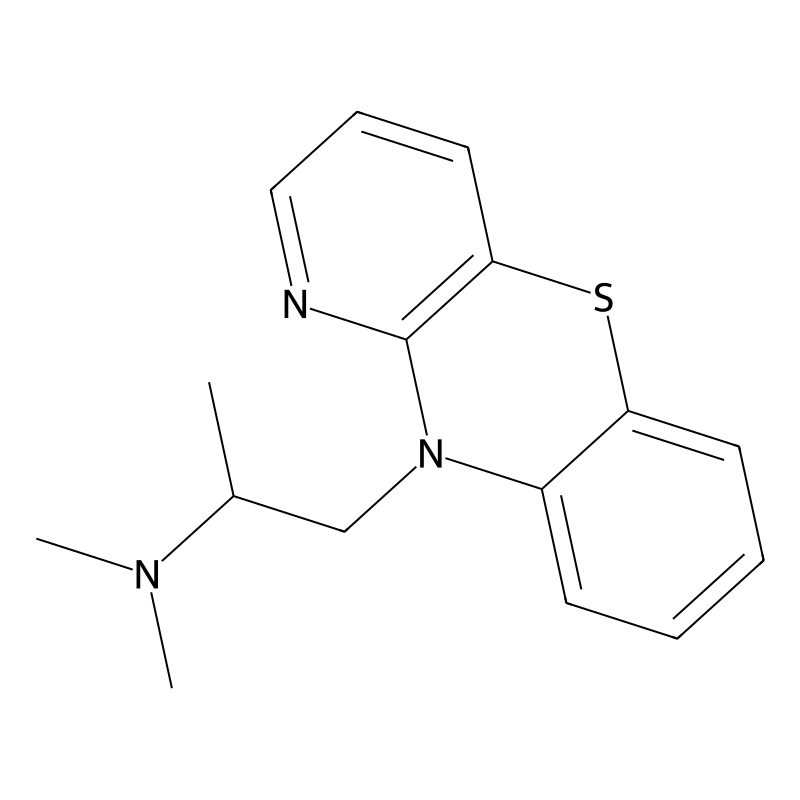Isothipendyl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Binding to Proteins
One area of research focuses on the interaction of Isothipendyl hydrochloride with proteins, particularly Bovine Serum Albumin (BSA). A study published in 2013 investigated this binding using fluorescence spectroscopy and other techniques []. The research suggests hydrophobic forces play a significant role in this interaction and that Isothipendyl hydrochloride binding might affect the structure of BSA [].
Electrochemical Detection Methods
Another research area explores developing methods for detecting Isothipendyl hydrochloride. A 2010 study investigated the use of multi-walled carbon nanotubes to enhance the electrochemical detection of Isothipendyl hydrochloride []. This research suggests that such methods might be useful for analyzing the presence and concentration of Isothipendyl hydrochloride in various samples [].
Purity
Physical Description
XLogP3
Exact Mass
Appearance
Melting Point
Storage
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication
Pharmacology
MeSH Pharmacological Classification
ATC Code
D04 - Antipruritics, incl. antihistamines, anesthetics, etc.
D04A - Antipruritics, incl. antihistamines, anesthetics, etc.
D04AA - Antihistamines for topical use
D04AA22 - Isothipendyl
R - Respiratory system
R06 - Antihistamines for systemic use
R06A - Antihistamines for systemic use
R06AD - Phenothiazine derivatives
R06AD09 - Isothipendyl
Mechanism of Action
KEGG Target based Classification of Drugs
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Dates
2: Melwanki MB, Seetharamappa J, Masti SP. Spectrophotometric determination of molybdenum(VI) using isothipendyl hydrochloride and pipazethate hydrochloride in alloy steels and soil samples. Anal Sci. 2001 Sep;17(9):1121-3. PubMed PMID: 11708072.
3: Moreau A, Dompmartin A, Dubreuil A, Leroy D. Phototoxic and photoprotective effects of topical isothipendyl. Photodermatol Photoimmunol Photomed. 1995 Apr;11(2):50-4. PubMed PMID: 8546983.
4: Abdel-Hay MH, Elsayed MA, Barary MH, Hassan EM. Determination of isothipendyl or dimethothiazine with their sulphoxides using third- and fourth-derivatives spectroscopy on a diode-array spectrophotometer. J Pharm Belg. 1990 Jul-Aug;45(4):259-67. PubMed PMID: 2290121.
5: Takashima Y, Tanaka S, Hosono S, Kawamata I, Murayama H. [Distribution of isothipendyl in O/W type creams and its release]. Yakugaku Zasshi. 1985 Feb;105(2):166-70. Japanese. PubMed PMID: 2861270.
6: Takashima A, Yoshikawa K. Contact allergy to isothipendyl. Contact Dermatitis. 1983 Sep;9(5):429-30. PubMed PMID: 6138212.
7: Bartsch W, Dietmann K, Nothdurft H. [Pharmacologic experience on the effects of antihistaminic isothipendyl hydrochloride combined with calcium gluconate]. Hospital (Rio J). 1969 Jan;75(1):187-99. Portuguese. PubMed PMID: 4387989.
8: UHR L, MILLER JG. An experimental study of the behavioral effects of isothipendyl hydrochloride (Theruhistin). Acta Allergol. 1961;16:141-50. PubMed PMID: 13779032.
9: ALEXANDER JO, HARVEY G. A clinical trial of isothipendyl hydrochloride (nilergex) in dermatology. Scott Med J. 1960 Apr;5:158-61. PubMed PMID: 13792589.
10: CLINICAL evaluation of isothipendyl hydrochloride (theruhistin); report of the Committee on New and Unused Therapeutics. Ann Allergy. 1958 May-Jun;16(3):237-41. PubMed PMID: 13545696.








